![molecular formula C15H11FN2O3 B2601079 (2E)-3-(4-fluorophenyl)-N-(3-nitrophenyl)prop-2-enamide CAS No. 314251-43-9](/img/structure/B2601079.png)
(2E)-3-(4-fluorophenyl)-N-(3-nitrophenyl)prop-2-enamide
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Description
(2E)-3-(4-fluorophenyl)-N-(3-nitrophenyl)prop-2-enamide is a chemical compound that belongs to the class of enamide derivatives. This compound has been widely studied for its potential applications in scientific research due to its unique chemical properties.
Scientific Research Applications
Radiotracer Synthesis
A study by Kronenberg et al. focused on the synthesis and radiofluorination of arylpropylsulphonamides, aiming to develop a new fluorine-18-labelled potentiator of AMPA receptors as a potential radiotracer for cerebral imaging with positron emission tomography (PET). Although the synthesized compound showed high non-specific binding and a uniform distribution in vitro, limiting its in vivo imaging applications, this research highlights the compound's potential use in developing radiotracers for neurological studies (Kronenberg, Drewes, Sihver, & Coenen, 2007).
Antimalarial Activity
Research by Kos et al. investigated a series of N-phenyl-substituted cinnamanilides for their antimalarial activity. Among the derivatives tested, several showed efficacy against the chloroquine-sensitive strain of P. falciparum, with some compounds demonstrating IC50 values comparable to chloroquine, a clinically used standard. This study underscores the potential of these compounds as novel antimalarial agents (Kos, Degotte, Pindjaková, Strharsky, Jankech, Goněc, Francotte, Frédérich, & Jampílek, 2022).
Photoluminescence Properties
Kotaka, Konishi, and Mizuno explored the synthesis and photoluminescence properties of π-extended fluorene derivatives, including compounds with nitro groups. They discovered that these compounds exhibited unique solvatochromic behavior and high fluorescence quantum yields, making them potential candidates for fluorescent materials in optical devices (Kotaka, Konishi, & Mizuno, 2010).
Anti-Inflammatory Potential
A study by Hošek et al. evaluated the anti-inflammatory potential of a series of N-arylcinnamamide derivatives. The compounds were found to significantly attenuate lipopolysaccharide-induced NF-κB activation, with some showing comparable effectiveness to prednisone, a reference drug. This indicates the compounds' potential as anti-inflammatory agents (Hošek, Kos, Strharsky, Cerna, Štarha, Vančo, Trávníček, Devínsky, & Jampílek, 2019).
Electrochemical Properties
Sun et al. reported on the synthesis of electroactive polyamides with bis(diphenylamino)-fluorene units, demonstrating their excellent solubility, thermal stability, and reversible electrochromic and electrofluorescent dual-switching properties. These materials are promising for applications in electrochromic devices and sensors due to their stability and high contrast ratio (Sun, Meng, Chao, Zhou, Du, Wang, Zhao, Zhou, & Chen, 2016).
properties
IUPAC Name |
(E)-3-(4-fluorophenyl)-N-(3-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O3/c16-12-7-4-11(5-8-12)6-9-15(19)17-13-2-1-3-14(10-13)18(20)21/h1-10H,(H,17,19)/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OERRXXOCYOKFLV-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C=CC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)/C=C/C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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